2-Ethoxycarbonyl-6-isopropylphenol

Lipophilicity Drug design Physicochemical profiling

2-Ethoxycarbonyl-6-isopropylphenol is a rationally differentiated propofol analog for GABA(A) receptor SAR programs. Unlike generic salicylates, its ethyl ester and 3-isopropyl substitution confer a predicted LogP of ~3.8-4.2, enabling incremental lipophilicity tuning in CNS lead optimization. The ethoxycarbonyl group serves as a protective ester, allowing synthetic manipulations incompatible with the free acid. Supported by class-level antioxidant evidence (salicylate esters inhibit >50% oxidation in biodiesel), it is also suited for comparative antioxidant screening. For research use only.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B13649784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxycarbonyl-6-isopropylphenol
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1O)C(C)C
InChIInChI=1S/C12H16O3/c1-4-15-12(14)10-7-5-6-9(8(2)3)11(10)13/h5-8,13H,4H2,1-3H3
InChIKeyBXXDXAFVVWZOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxycarbonyl-6-isopropylphenol (CAS 1195785-50-2): Chemical Identity and Baseline Characterization for Scientific Procurement


2-Ethoxycarbonyl-6-isopropylphenol (ethyl 2-hydroxy-3-isopropylbenzoate) is a substituted phenolic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . The compound features a benzene ring substituted with a hydroxyl group at the 2-position, an isopropyl group at the 3-position, and an ethoxycarbonyl (ethyl ester) moiety . It is a solid material with a white to off-white appearance and exhibits a predicted boiling point of 280.7 ± 28.0 °C and a predicted density of 1.082 ± 0.06 g/cm³ . The compound is structurally characterized by the SMILES notation CCOC(=O)c1cccc(C(C)C)c1O .

Why 2-Ethoxycarbonyl-6-isopropylphenol Cannot Be Simply Interchanged with Common Salicylates or Alkylphenols in Research Applications


Generic substitution of 2-ethoxycarbonyl-6-isopropylphenol with structurally related compounds such as isopropyl salicylate, methyl 3-isopropylsalicylate, or unsubstituted ethyl salicylate is not scientifically justified due to fundamental differences in physicochemical properties, biological target engagement, and application-specific performance. The presence of both an ethyl ester and an isopropyl substituent on the aromatic ring confers distinct lipophilicity characteristics (predicted LogP differences), metabolic stability profiles, and synthetic versatility that are absent in simpler salicylates . As an alkyl-substituted phenol carboxylate, this compound falls within a patent-defined class of sedative hypnotic agents where ester moiety selection directly influences aqueous stability and enzymatic release kinetics of the active phenol [1]. Furthermore, the compound serves as a structural analog to propofol (2,6-diisopropylphenol) via its parent acid, 2-hydroxy-3-isopropylbenzoic acid, which has been specifically investigated for GABA receptor modulation—a pharmacological profile not shared by unsubstituted or differently substituted salicylate esters .

Quantitative Differentiation Evidence: 2-Ethoxycarbonyl-6-isopropylphenol vs. Closest Analogs and In-Class Alternatives


Predicted Lipophilicity (LogP) Comparison: 2-Ethoxycarbonyl-6-isopropylphenol vs. Methyl 3-Isopropylsalicylate and Unsubstituted Ethyl Salicylate

The ethyl ester moiety in 2-ethoxycarbonyl-6-isopropylphenol confers a measurably higher predicted lipophilicity compared to both the methyl ester analog and unsubstituted ethyl salicylate. The target compound (C₁₂H₁₆O₃, MW 208.25) has a predicted LogP value of approximately 3.8-4.2 (based on fragment-based calculation methods), whereas methyl 3-isopropylsalicylate (C₁₁H₁₄O₃, MW 194.23) has a predicted LogP of approximately 3.4-3.7, representing an approximately 0.4-0.5 LogP unit increase . Unsubstituted ethyl salicylate (C₉H₁₀O₃, MW 166.17) lacking the isopropyl group has a predicted LogP of approximately 2.8, representing a nearly 1.0 LogP unit difference from the target compound .

Lipophilicity Drug design Physicochemical profiling QSAR

Synthetic Accessibility and Ester Hydrolysis Stability: 2-Ethoxycarbonyl-6-isopropylphenol vs. Parent Acid (2-Hydroxy-3-isopropylbenzoic Acid)

2-Ethoxycarbonyl-6-isopropylphenol represents the ethyl ester prodrug form of 2-hydroxy-3-isopropylbenzoic acid (CAS 7053-88-5, MW 180.20). The ester form provides enhanced organic solubility and serves as a protected intermediate that can be hydrolyzed enzymatically or chemically to release the active acid moiety. The parent acid is a documented propofol analog that has been investigated for general anesthetic activity in Xenopus laevis tadpoles and demonstrated enhancement of submaximal GABA responses . In the context of alkyl-substituted phenol carboxylate prodrug patents, ethyl esters of this structural class are specifically claimed for their ability to provide aqueous stability while enabling rapid enzymatic release of the active phenol upon in vivo administration [1].

Prodrug design Ester hydrolysis Synthetic intermediate Enzymatic activation

Patent-Class Positioning: 2-Ethoxycarbonyl-6-isopropylphenol as an Alkyl-Substituted Phenol Carboxylate in Sedative Hypnotic Development

2-Ethoxycarbonyl-6-isopropylphenol falls within the structural scope of alkyl-substituted phenol carboxylate compounds claimed in CN110655473A for use as sedative hypnotic and/or anesthetic drugs [1]. This patent explicitly addresses the limitations of prior propofol prodrugs, including poor aqueous stability and drug accumulation issues. The claimed compounds are designed to possess water solubility and aqueous solution stability while undergoing enzymatic cleavage in vivo to release the alkyl-substituted phenol active moiety with non-toxic metabolites. The target compound, as a 3-isopropyl-2-hydroxybenzoate ethyl ester, represents a specific substitution pattern within this claimed genus. This patent positioning distinguishes it from simple salicylate esters lacking the isopropyl substitution that enables GABA receptor modulation analogous to propofol (2,6-diisopropylphenol) .

Anesthetic agents GABA receptor Propofol analogs Pharmaceutical patents

Antioxidant Performance Baseline: Isopropyl Salicylate Class Reference Data for 2-Ethoxycarbonyl-6-isopropylphenol Contextualization

While direct antioxidant data for 2-ethoxycarbonyl-6-isopropylphenol is not available in the primary literature, class-level inference can be drawn from studies on isopropyl salicylate—a structurally related salicylate ester sharing the isopropyl substitution pattern on the aromatic ring. In accelerated oxidation tests using biodiesel B100, isopropyl salicylate inhibited copper-induced oxidation by 55% and iron-induced oxidation by 52% after 8 hours of exposure [1]. Notably, isopropyl salicylate outperformed the commercial antioxidant TBHQ (tert-butylhydroquinone) as a positive control in the same assay system [2]. This class-level data suggests that isopropyl-substituted salicylate esters may possess meaningful antioxidant capacity, though direct experimental validation for 2-ethoxycarbonyl-6-isopropylphenol is required to confirm whether the ethoxycarbonyl substitution maintains or modulates this activity.

Oxidation inhibition Biodiesel stability Metal-catalyzed degradation Secondary antioxidants

Validated Application Scenarios for 2-Ethoxycarbonyl-6-isopropylphenol Procurement Based on Quantitative Evidence


Medicinal Chemistry: Propofol Analog and GABA Receptor Modulator Development

Procurement is justified for research programs investigating structure-activity relationships (SAR) of propofol (2,6-diisopropylphenol) analogs. The parent acid, 2-hydroxy-3-isopropylbenzoic acid, has established GABA(A) receptor modulatory activity in Xenopus laevis tadpole anesthetic assays . The ethyl ester form (2-ethoxycarbonyl-6-isopropylphenol) serves as a prodrug intermediate or protected synthetic building block within the alkyl-substituted phenol carboxylate patent space [1]. This scenario leverages the compound's documented structural relationship to the propofol pharmacophore and its patent-class positioning for sedative hypnotic development.

Synthetic Chemistry: Protected Intermediate for 3-Isopropylsalicylic Acid Derivatives

The ethyl ester moiety enables synthetic protection of the carboxylic acid group during multi-step sequences requiring orthogonal functional group manipulation. 2-Ethoxycarbonyl-6-isopropylphenol provides a route to access 3-isopropylsalicylic acid derivatives that would be difficult to obtain directly from the free acid due to solubility or reactivity constraints. This application is supported by the predicted physicochemical differentiation (LogP ~3.8-4.2) compared to the more polar free acid, enabling organic-phase reactions incompatible with the carboxylic acid form .

Antioxidant Candidate Screening: Biodiesel and Lubricant Stabilizer Evaluation

Based on class-level evidence from isopropyl salicylate studies demonstrating 55% oxidation inhibition (copper-induced) and 52% oxidation inhibition (iron-induced) in biodiesel B100 after 8 hours—outperforming commercial antioxidant TBHQ [2]—procurement of 2-ethoxycarbonyl-6-isopropylphenol is warranted for comparative screening in oxidation stability programs. Researchers investigating structure-property relationships in salicylate-based antioxidants may evaluate whether the ethoxycarbonyl modification maintains, enhances, or diminishes the antioxidant capacity observed in isopropyl salicylate.

Physicochemical Property Optimization: LogP-Targeted Compound Library Design

For drug discovery programs requiring precise control of lipophilicity within a narrow LogP window, 2-ethoxycarbonyl-6-isopropylphenol offers a predicted LogP range of ~3.8-4.2 , representing an intermediate lipophilicity profile between methyl 3-isopropylsalicylate (~3.4-3.7) and more lipophilic diisopropylphenol derivatives. This property enables rational selection for library design where incremental LogP adjustment is critical for optimizing membrane permeability and metabolic stability without requiring de novo synthesis of multiple analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxycarbonyl-6-isopropylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.